2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester 2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 2121513-69-5
VCID: VC11675469
InChI: InChI=1S/C16H28BNO4Si/c1-15(2)16(3,4)22-17(21-15)11-10-12(23(7,8)9)14(20-6)18-13(11)19-5/h10H,1-9H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2OC)OC)[Si](C)(C)C
Molecular Formula: C16H28BNO4Si
Molecular Weight: 337.3 g/mol

2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester

CAS No.: 2121513-69-5

Cat. No.: VC11675469

Molecular Formula: C16H28BNO4Si

Molecular Weight: 337.3 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester - 2121513-69-5

Specification

CAS No. 2121513-69-5
Molecular Formula C16H28BNO4Si
Molecular Weight 337.3 g/mol
IUPAC Name [2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-trimethylsilane
Standard InChI InChI=1S/C16H28BNO4Si/c1-15(2)16(3,4)22-17(21-15)11-10-12(23(7,8)9)14(20-6)18-13(11)19-5/h10H,1-9H3
Standard InChI Key WOKOXZWJGDIMBT-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2OC)OC)[Si](C)(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2OC)OC)[Si](C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure features a pyridine ring substituted at positions 2 and 6 with methoxy groups (-OCH₃), a trimethylsilyl group (-Si(CH₃)₃) at position 3, and a boronic acid pinacol ester moiety at position 5. The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid, enhancing its shelf life and reactivity in cross-coupling reactions.

Key Structural Features:

  • Methoxy Groups: Electron-donating substituents that influence the pyridine ring’s electronic properties, potentially enhancing reactivity in electrophilic substitution reactions.

  • Trimethylsilyl Group: A bulky protecting group that mitigates undesired side reactions by sterically shielding reactive sites.

  • Boronic Acid Pinacol Ester: A boron-containing functional group critical for Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds with aryl halides .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₂₈BNO₄Si
Molecular Weight337.3 g/mol
IUPAC Name[2,6-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-trimethylsilane
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2OC)OC)Si(C)C
Purity>95% (typical commercial grade)

The compound’s stability and solubility in common organic solvents (e.g., THF, DMF) make it suitable for use in homogeneous catalytic systems .

Synthesis and Manufacturing

The synthesis of 2,6-dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester involves a multi-step sequence:

  • Functionalization of Pyridine:

    • Initial bromination or lithiation of 2,6-dimethoxypyridine introduces a reactive site at position 5.

    • Subsequent treatment with a boron trihalide (e.g., BBr₃) forms the boronic acid intermediate.

  • Protection with Pinacol:

    • The boronic acid reacts with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions to yield the pinacol ester, enhancing stability.

  • Trimethylsilyl Introduction:

    • A trimethylsilyl chloride (TMSCl) reagent is used to install the -Si(CH₃)₃ group at position 3, often via electrophilic substitution or directed ortho-metalation strategies .

Table 2: Synthetic Pathway Overview

StepReaction TypeReagents/Conditions
1Bromination/LithiationBr₂ or LDA, THF, -78°C
2BoronationBBr₃, DCM, RT
3Pinacol ProtectionPinacol, H₂SO₄, Reflux
4SilylationTMSCl, Et₃N, DMF, 0°C→RT

Industrial-scale production prioritizes yield optimization and purity, with suppliers like W&J PharmaChem and VulcanChem offering the compound at >95% purity .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

The compound’s primary application lies in the Suzuki-Miyaura reaction, a palladium-catalyzed process that couples boronic esters with aryl halides to form biaryl structures. The pinacol ester’s stability allows for easier handling compared to free boronic acids, while the trimethylsilyl group moderates reactivity, reducing side reactions such as proto-deboronation.

Mechanistic Insights:

  • Oxidative Addition: Pd⁰ reacts with an aryl halide (e.g., Ar-X) to form Pd²⁺(Ar)(X).

  • Transmetalation: The boronic ester transfers the aryl group to Pd²⁺, facilitated by a base (e.g., K₂CO₃).

  • Reductive Elimination: Pd²⁺ releases the biaryl product, regenerating the Pd⁰ catalyst.

The trimethylsilyl group’s electron-withdrawing effect slightly deactivates the pyridine ring, enhancing selectivity in cross-couplings with electron-deficient aryl halides.

Pharmaceutical Intermediates

Boronic esters are pivotal in synthesizing kinase inhibitors and protease inhibitors. For example, the compound’s pyridine core mimics heterocyclic motifs found in FDA-approved drugs like crizotinib, suggesting potential utility in anticancer agent development .

Materials Science

In organic electronics, the compound serves as a precursor for conjugated polymers used in OLEDs and OFETs. The methoxy groups improve solubility, facilitating solution-processing techniques .

SupplierPurityPackagingPrice Range (USD/g)
W&J PharmaChem>95%1g, 5g, 10g$150–$300
VulcanChem97%250mg, 1g$200–$350
BoronPharm>98%100mg, 500mg$180–$320

Prices vary based on quantity and purity, with bulk purchases (>10g) often discounted .

Research Developments and Future Directions

Recent studies highlight the compound’s utility in synthesizing fluorinated biaryls via Suzuki-Miyaura reactions with aryl fluorides. The trimethylsilyl group’s steric bulk has been shown to suppress homocoupling, a common side reaction in such couplings.

Challenges and Opportunities:

  • Scalability: Optimizing catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to reduce costs.

  • Functional Group Tolerance: Expanding substrate scope to include sensitive groups like unprotected amines.

  • Computational Modeling: DFT studies to predict reactivity patterns and guide synthetic design.

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